2-氰基-4-氨基芪

描述

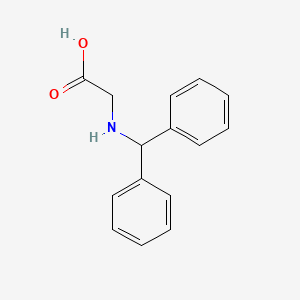

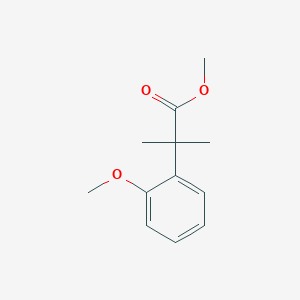

2-Cyano-4-aminostilbene is a chemical compound with the molecular formula C15H12N2 . It is a derivative of iminostilbene, which is a mancude organic heterotricyclic parent that consists of a seven-membered nitrogen heterocycle fused with two benzene rings . Iminostilbene is mainly used as a pharmaceutical intermediate for the production of carbamazepine, Oxcarbazepine, and rhodium catalyst ligand .

Synthesis Analysis

The synthesis of 2-Cyano-4-aminostilbene involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Molecular Structure Analysis

The molecular structure of 2-Cyano-4-aminostilbene can be analyzed using various physicochemical characterization tools such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FT-IR), vibrating sample magnetometry (VSM), energy-dispersive X-ray spectroscopy (EDX), and powder X-ray diffraction .Chemical Reactions Analysis

2-Cyano-4-aminostilbene can undergo various chemical reactions to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-4-aminostilbene include its melting point, boiling point, density, molecular weight, and solubility . It is soluble in ethyl acetate, water (partly), dioxane, chloroform, and DMSO .科学研究应用

光化学行为

光化学性质和质子转移动力学:对与 2-氰基-4-氨基芪密切相关的羟基芪的研究表明,对其光谱性质和光酸度有重要的见解。这些研究强调了氰基取代基如何影响基态和激发态酸度,从而导致快速的激发态质子转移,接近水介导质子转移的理论极限 (Lewis 等人,2005)。

激发态性质和间氨基效应:对供体-受体取代的反式芪的光化学行为的探索,包括具有氨基和氰基的芪,揭示了 3-氨基芪与 4-氨基芪相比显示出更高的荧光量子产率和更长的寿命。这表明在荧光和光子学中具有巨大的应用潜力 (Lewis 和 Weigel,2000)。

合成和化学反应

- 腈类的碳钯化合成:氰基的分子内碳钯化,如 3,4-二取代 2-氨基萘的合成,举例说明了一种涉及氰基和氨基的创新方法。这个过程展示了一个具有高产率和良好区域选择性的多功能合成途径,暗示了在有机合成中的更广泛适用性 (Tian 等人,2003)。

光学和电子应用

- 非线性光学性质:对与 2-氰基-4-氨基芪非常相似的 4-氨基芪单晶的研究显示出显着的非线性光学和电光性质。这些发现对于在频率转换和光子学中的应用至关重要,表明类似于 2-氰基-4-氨基芪的衍生物具有相似的潜力 (Yakovlev 等人,1997)。

抗氧化和抗菌活性

- 抗氧化和抗菌性质:由 4-氨基芪合成的偶氮染料已显示出显着的抗氧化和抗菌活性。这些性质,加上与 2-氰基-4-氨基芪的结构相似性,表明类似化合物的潜在生物医学应用 (Rezaei-Seresht 等人,2019)。

安全和危害

未来方向

2-Cyano-4-aminostilbene and its derivatives have potential applications in various fields, including self-assembled nanostructures, chemical sensing, organogelation, white light emission, molecular switches, multiphoton absorption, liquid crystals, anion receptors, and biological probes . It is anticipated that organic materials with a cyanostilbene framework will continue to garner attention in the interdisciplinary fields of biology, chemistry, and materials science for diverse applications .

属性

IUPAC Name |

5-amino-2-[(E)-2-phenylethenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-11-14-10-15(17)9-8-13(14)7-6-12-4-2-1-3-5-12/h1-10H,17H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOIOVRVJPHUGJ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4-aminostilbene | |

CAS RN |

41427-34-3 | |

| Record name | 2-Stilbenecarbonitrile, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041427343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

silane](/img/structure/B3052367.png)